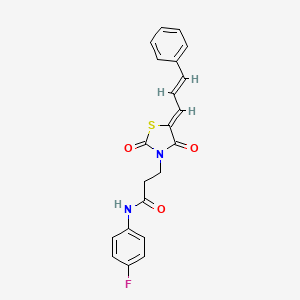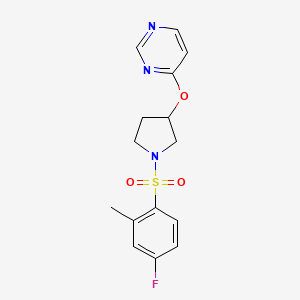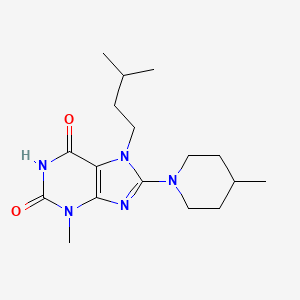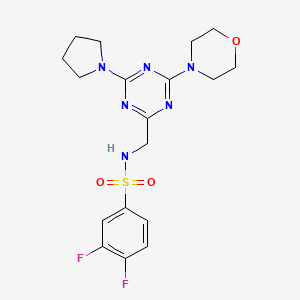
(2r,3s)-2-Ethyl-3-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r,3s)-2-Ethyl-3-methylpentanamide is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics in Dogs : Valnoctamide, an isomer of valpromide and structurally similar to (2r,3s)-2-Ethyl-3-methylpentanamide, has been examined for its pharmacokinetics in dogs. It exhibits properties like rapid distribution, a mean terminal half-life of approximately 1.9 hours, and complete absorption upon oral administration without undergoing a first-pass effect (Haj-Yehia & Bialer, 1988).
Tumor Necrosis Factor α-Converting Enzyme Inhibitor : DPC 333, a compound structurally related to this compound, is a potent and selective inhibitor of tumor necrosis factor α-converting enzyme. It has been studied for its potential in treating various inflammatory diseases, including rheumatoid arthritis (Qian et al., 2007).
Chemical Communication and Biological Activity
Chemical Communication in Ants : Studies have shown the relevance of similar compounds in the sex pheromones of certain ant species, demonstrating the role of these molecules in insect chemical communication (Castracani et al., 2008).
Volatile Organic Compounds in Lung Cancer Cells : Research indicates the release of volatile organic compounds structurally related to this compound from lung cancer cell lines. These compounds may be indicative of the presence of a tumor (Sponring et al., 2009).
Dermatological Applications
- Treating Inflammatory Skin Diseases : Alpha-lipoic acid-based PPARγ agonists, incorporating structures similar to this compound, have shown potential in treating inflammatory skin conditions like dermatitis and psoriasis (Venkatraman et al., 2004).
Biochemical Decomposition and Synthesis
Biochemical Decomposition : The decomposition of compounds like N-(3,4-dichlorophenyl)-2-methylpentanamide, a structurally similar molecule, has been studied for understanding enzymatic hydrolysis and related processes (Sharabi & Bordeleau, 1969).
Synthetic Approaches : Research into the synthesis and sensory properties of related compounds, including 3-methyl-1,4-dioxacylopentadecan-2-one, provides insight into the chemical synthesis and applications of similar molecules in various industries (Eh, 2003).
Stereoselective Synthesis and Analysis
Stereoisomers in Pharmaceuticals : The study of the stereoisomers of valnoctamide, closely related to this compound, highlights the importance of stereochemistry in pharmaceutical development (Roeder et al., 1999).
Resource Management in Pharmaceutical Industry : The separation process of diastereoisomers in pharmaceutical production, involving compounds like (2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentanamine, illustrates the significance of resource management and efficiency in pharmaceutical manufacturing (Dewulf et al., 2007).
Polymerization Studies : Research on the polymerization of achiral N-propargylamides, which include structures similar to this compound, provides insights into the synthesis of polymers with specific properties (Tabei et al., 2003).
Eigenschaften
IUPAC Name |
(2R,3S)-2-ethyl-3-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJOCOSPZMDJY-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)
![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)
![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)



![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)
![2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534998.png)

![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)
![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)
![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)

